

"isomers of methyl 3-amino-3-phenylpropanoate hydrochloride"

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Compound of Interest

Compound Name:	Methyl 3-amino-3-phenylpropanoate hydrochloride
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An In-depth Technical Guide to the Isomers of **Methyl 3-amino-3-phenylpropanoate Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-3-phenylpropanoate is a derivative of β -phenylalanine, an important structural motif in various biologically active compounds. The molecule possesses a single stereocenter at the C3 position, adjacent to the phenyl and amino groups, giving rise to two distinct enantiomers: (S)-methyl 3-amino-3-phenylpropanoate and (R)-methyl 3-amino-3-phenylpropanoate. These isomers, typically handled as their hydrochloride salts for improved stability and solubility, can exhibit significantly different pharmacological, pharmacokinetic, and toxicological profiles.

This technical guide provides a comprehensive overview of the isomers of **methyl 3-amino-3-phenylpropanoate hydrochloride**. It covers their physicochemical properties, synthesis, and crucially, methods for their chiral separation. Detailed experimental protocols and structured data are presented to support research and development activities in medicinal chemistry and pharmacology.

Molecular Structure and Stereoisomerism

The core structure consists of a phenyl ring and an amino group attached to the same chiral carbon atom (C3). This chirality results in two non-superimposable mirror-image isomers, the (R) and (S) enantiomers. The racemic mixture contains equal amounts of both.

Caption: Relationship between the racemic mixture and its constituent enantiomers.

Physicochemical and Spectroscopic Data

The separation and individual characterization of enantiomers are critical. While some properties like molecular weight and formula are identical, physical properties such as melting point and optical rotation differ.

Property	Racemic Methyl 3-amino-3-phenylpropanoate	(S)-Isomer Hydrochloride	(R)-Isomer
IUPAC Name	methyl 3-amino-3-phenylpropanoate[1]	methyl (3S)-3-amino-3-phenylpropanoate;hyd rochloride[2]	(R)-Methyl 3-amino-3-phenylpropanoate[3]
CAS Number	14898-52-3[1][4][5]	144494-72-4[2]	37088-67-8[3]
Molecular Formula	C ₁₀ H ₁₃ NO ₂ [1][4][5]	C ₁₀ H ₁₄ ClNO ₂ [2]	C ₁₀ H ₁₃ NO ₂
Molecular Weight	179.22 g/mol [1][4]	215.67 g/mol [2]	179.22 g/mol
Melting Point	148-149 °C[5]	Not specified	Not specified
Boiling Point	283.0 °C (Predicted)[5]	Not specified	Not specified
pKa (Predicted)	7.68 ± 0.10[4][5]	Not specified	Not specified
Storage Temperature	Store in freezer, under -20°C[5][6]	Store in freezer, under -20°C	Store in freezer, under -20°C

Note: Spectroscopic data (¹H-NMR, ¹³C-NMR, GC-MS) for the parent compound and related structures are available in public databases such as PubChem and SpectraBase.[1][7][8]

Synthesis and Chiral Resolution

Racemic Synthesis

A common route for synthesizing racemic β -amino esters is the Rodionov reaction, which involves the condensation of an aromatic aldehyde (benzaldehyde), malonic acid, and an ammonia source (ammonium acetate) in the presence of an alcohol (methanol). This one-pot reaction yields the racemic methyl 3-amino-3-phenylpropanoate.

Experimental Protocol: Chiral Resolution via HPLC

The most effective method for separating the (R) and (S) enantiomers is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP).

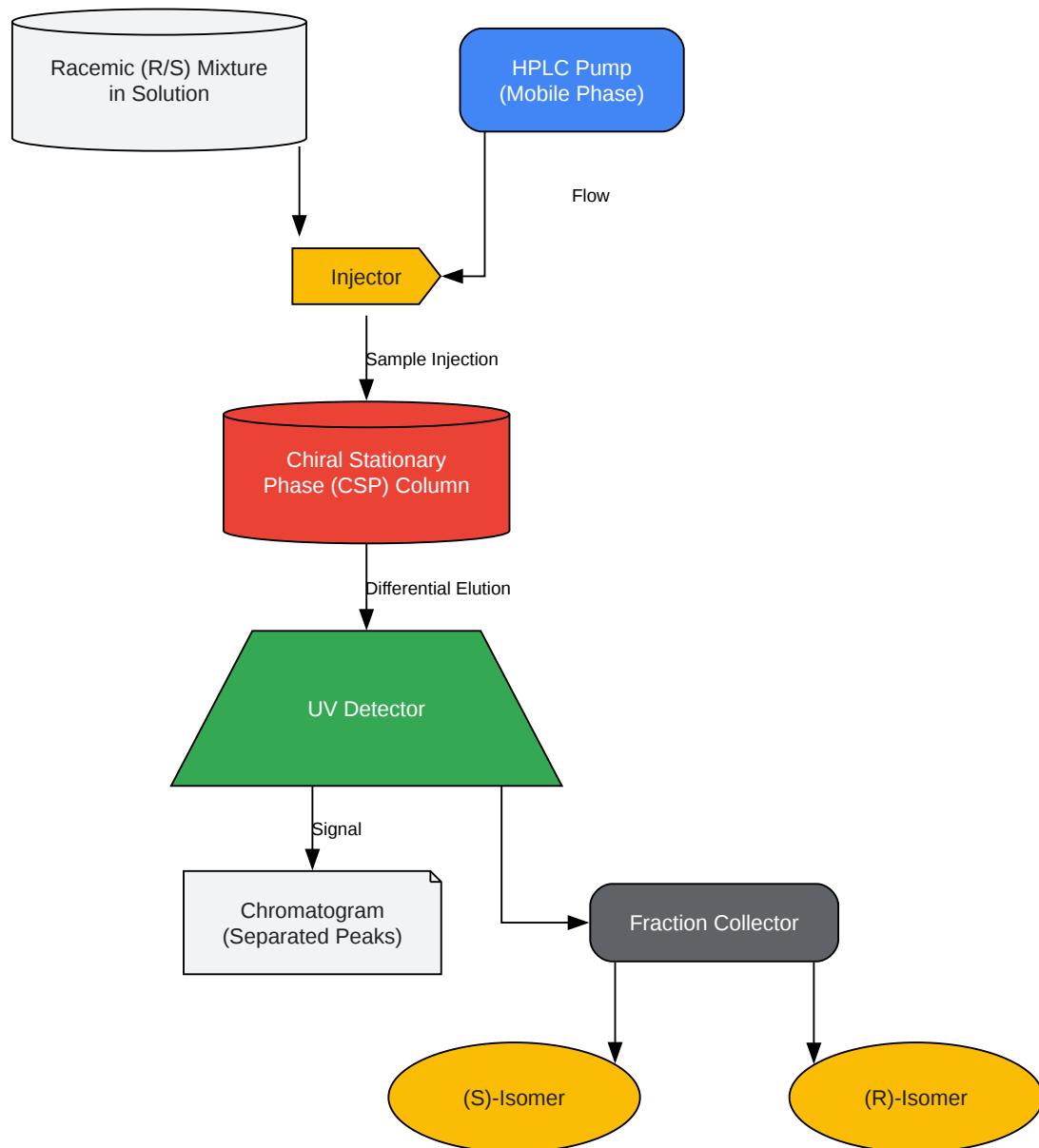
Objective: To resolve a racemic mixture of **methyl 3-amino-3-phenylpropanoate hydrochloride** into its individual (R) and (S) enantiomers with high enantiomeric excess (>99% ee).

Instrumentation and Materials:

- HPLC system with a UV detector
- Chiral Stationary Phase (CSP) column: Polysaccharide-based columns (e.g., CHIRALCEL®) or macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC® T) are often effective for amino acid derivatives.^[9]
- Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane), an alcohol modifier (e.g., ethanol or isopropanol), and acidic/basic additives to improve peak shape and resolution.
- Solvents: HPLC-grade hexane, ethanol, isopropanol, trifluoroacetic acid (TFA), and diethylamine (DEA).
- Sample: Racemic **methyl 3-amino-3-phenylpropanoate hydrochloride** dissolved in the mobile phase or a compatible solvent.

Methodology:

- Column Selection: Choose a suitable CSP. For amino acid esters, polysaccharide-based columns often provide excellent separation.[\[10\]](#)
- Mobile Phase Preparation: A typical mobile phase could be a mixture of Hexane:Ethanol with small amounts of TFA (e.g., 0.1%). The exact ratio must be optimized. A starting point could be 90:10 (Hexane:Ethanol) + 0.1% TFA.
- System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
- Sample Preparation: Prepare a dilute solution of the racemic mixture (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter.
- Injection and Elution: Inject a small volume (e.g., 10 µL) of the sample onto the column.
- Detection: Monitor the elution profile using a UV detector at a wavelength where the compound absorbs (e.g., 230 nm or 254 nm).
- Data Analysis: The two enantiomers should elute as two separate peaks. The retention times will identify each isomer (once a standard is run), and the peak areas can be used to determine the enantiomeric ratio and enantiomeric excess (ee).
- Optimization: If separation is incomplete, adjust the mobile phase composition (e.g., change the alcohol percentage or the nature of the additive) or the flow rate.



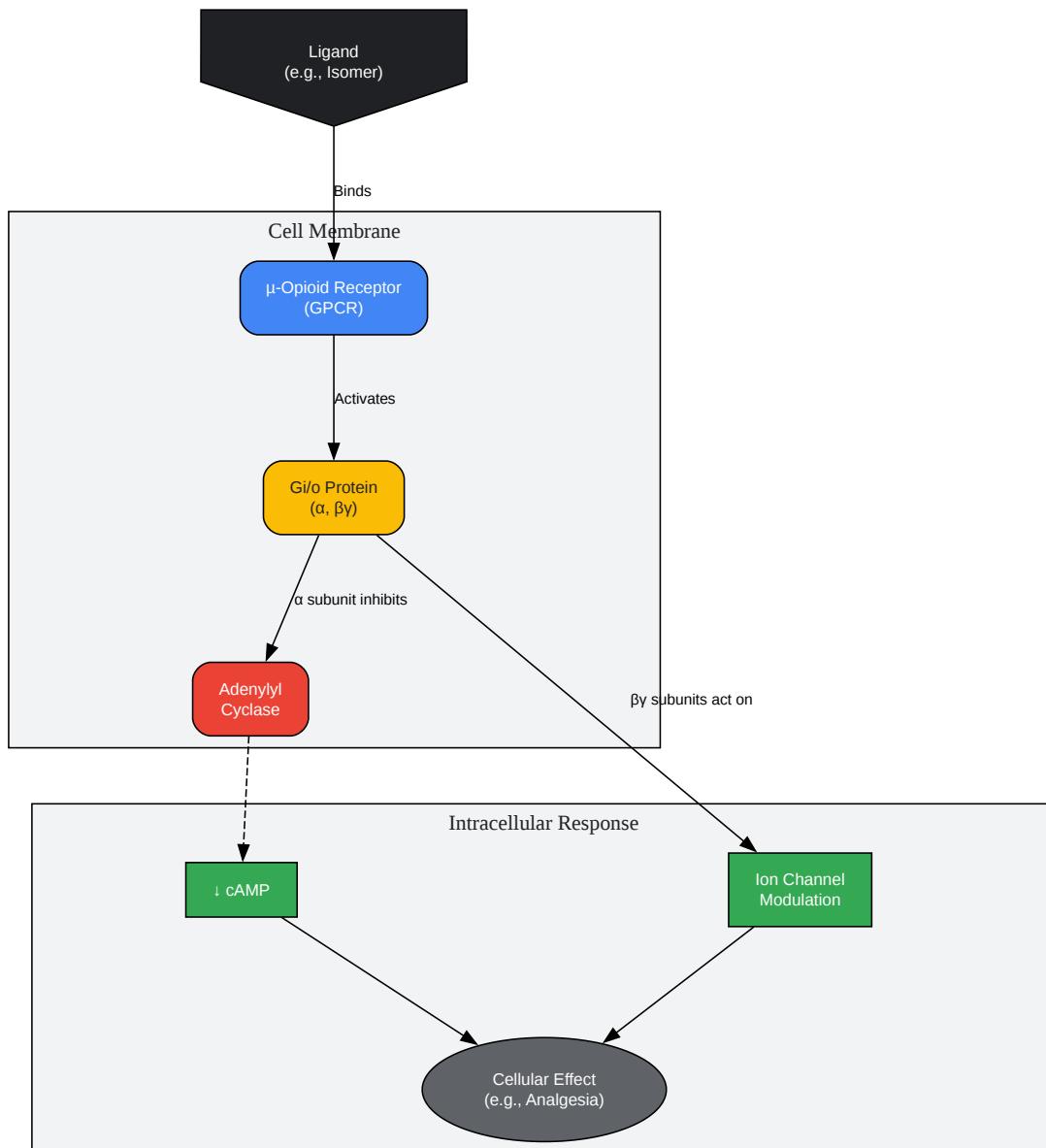
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Caption: Experimental workflow for the chiral separation of enantiomers by HPLC.

Potential Biological Significance and Signaling Pathways

While specific pharmacological data for the individual isomers of methyl 3-amino-3-phenylpropanoate are not extensively published, related structures offer insights into their potential biological roles. For instance, derivatives of 3-amino-3-phenylpropionamide have been synthesized and shown to act as ligands for the mu (μ) opioid receptor.[\[11\]](#) The mu-opioid receptor is a G-protein coupled receptor (GPCR) that, upon activation by a ligand (agonist), initiates a signaling cascade that leads to analgesia.

Given that enantiomers often have different affinities and efficacies at chiral biological targets like receptors, it is plausible that the (R) and (S) isomers of methyl 3-amino-3-phenylpropanoate could exhibit distinct activities at such targets.



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Caption: A potential signaling pathway (μ -opioid GPCR) for isomer activity.

Conclusion

The (R) and (S) isomers of **methyl 3-amino-3-phenylpropanoate hydrochloride** are distinct chemical entities whose individual biological activities warrant separate investigation. This guide highlights the fundamental properties of these isomers and provides a detailed, actionable protocol for their resolution using chiral HPLC. For researchers in drug discovery and development, the ability to synthesize, separate, and characterize pure enantiomers is a prerequisite for understanding their structure-activity relationships, elucidating mechanisms of action, and developing safe and effective therapeutic agents.

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